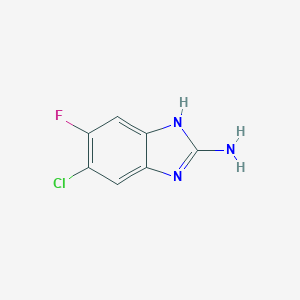

5-chloro-6-fluoro-1H-benzimidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-fluoro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXGHUSEUDLUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597422 | |

| Record name | 5-Chloro-6-fluoro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142356-64-7 | |

| Record name | 6-Chloro-5-fluoro-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142356-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-fluoro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-chloro-6-fluoro-1H-benzimidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-chloro-6-fluoro-1H-benzimidazol-2-amine. This molecule is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its structural similarity to a class of compounds known for a wide range of biological activities. This document outlines a putative synthetic pathway, detailed experimental protocols for analogous compounds, and a thorough analysis of its expected spectroscopic characteristics.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, have made them a focal point of drug discovery research. The introduction of halogen substituents, such as chlorine and fluorine, into the benzimidazole scaffold can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on the synthesis and characterization of this compound, a promising candidate for further investigation in drug development programs.

Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from 4-chloro-5-fluoro-1,2-phenylenediamine. This common intermediate is first synthesized and then cyclized to form the target benzimidazole ring system.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

General Procedure for the Synthesis of 2-Aminobenzimidazoles

A common and effective method for the synthesis of 2-aminobenzimidazoles involves the cyclization of an o-phenylenediamine derivative with cyanogen bromide.

Workflow for the Synthesis of 2-Aminobenzimidazoles

Figure 2: General experimental workflow for the synthesis of 2-aminobenzimidazoles.

Reagents and Conditions (Adaptable for the target compound):

-

Starting Material: 4-chloro-5-fluoro-1,2-phenylenediamine

-

Reagent: Cyanogen bromide (BrCN)

-

Solvent: Ethanol or Methanol

-

Temperature: Initial addition at 0-5 °C, followed by stirring at room temperature.

-

Work-up: Neutralization with an aqueous base (e.g., ammonia or sodium bicarbonate) to precipitate the product.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data

The structural elucidation of this compound would be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and comparative data based on the analysis of structurally similar compounds.[1]

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₇H₅ClFN₃ |

| Molecular Weight | 185.59 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Expected to be in the range of 200-250 °C |

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.2 - 7.5 | d | 1H | H-4 | Doublet due to coupling with Fluorine. |

| ~ 7.0 - 7.3 | d | 1H | H-7 | Doublet due to coupling with Fluorine. |

| ~ 6.5 - 7.0 | br s | 2H | -NH₂ | Broad singlet, chemical shift can vary with solvent and concentration. |

| ~ 11.0 - 12.0 | br s | 1H | -NH (imidazole) | Broad singlet, chemical shift can vary with solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 155 - 160 | C-2 | Carbon of the amino-substituted imidazole ring. |

| ~ 145 - 155 (d) | C-6 (C-F) | Carbon attached to fluorine, shows coupling (¹JCF). |

| ~ 130 - 140 | C-7a | Bridgehead carbon. |

| ~ 115 - 125 (d) | C-5 (C-Cl) | Carbon attached to chlorine, may show a smaller coupling with fluorine. |

| ~ 110 - 120 | C-3a | Bridgehead carbon. |

| ~ 100 - 110 (d) | C-7 | Aromatic CH, shows coupling with fluorine. |

| ~ 95 - 105 (d) | C-4 | Aromatic CH, shows coupling with fluorine. |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Wavenumber (cm⁻¹) / m/z | Assignment |

| IR Spectroscopy | 3400 - 3200 | N-H stretching (asymmetric and symmetric) of the amino and imidazole groups. |

| 1650 - 1600 | C=N stretching of the imidazole ring. | |

| 1500 - 1400 | C=C aromatic ring stretching. | |

| 1100 - 1000 | C-F stretching. | |

| 800 - 700 | C-Cl stretching. | |

| Mass Spectrometry | 185, 187 | Molecular ion peaks (M⁺, M⁺+2) corresponding to the isotopic abundance of Chlorine. |

Logical Relationships in Characterization

The interpretation of spectroscopic data relies on understanding the logical relationships between the compound's structure and its spectral features.

Figure 3: Logical relationships in the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the predicted characterization data, supported by analysis of analogous compounds, offers a robust framework for the identification and verification of this novel molecule. This information is intended to facilitate further research and development of this and related benzimidazole derivatives for potential therapeutic applications. Researchers are encouraged to adapt the provided protocols and use the spectroscopic data as a reference for their synthetic and analytical efforts.

References

An In-depth Technical Guide on the Potential Mechanisms of Action of 5-chloro-6-fluoro-1H-benzimidazol-2-amine

Disclaimer: No direct experimental data has been found for the specific compound 5-chloro-6-fluoro-1H-benzimidazol-2-amine in the public domain. This guide is based on the documented mechanisms of action of structurally related halogenated 2-aminobenzimidazole derivatives. The presented information should be considered as potential or putative mechanisms of action that would require experimental validation for the specific compound of interest.

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that are of great interest to the pharmaceutical industry due to their diverse and potent biological activities. The 2-aminobenzimidazole scaffold, in particular, has been identified as a privileged structure in medicinal chemistry, forming the core of numerous agents with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of halogen atoms, such as chlorine and fluorine, onto the benzimidazole ring can significantly modulate the physicochemical properties and biological activity of these compounds, often leading to enhanced potency and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the potential mechanisms of action for this compound, based on the established biological activities of closely related halogenated 2-aminobenzimidazole analogs.

Potential Mechanisms of Action

Based on the available scientific literature for structurally similar compounds, this compound may exhibit its biological effects through one or more of the following mechanisms:

-

Inhibition of the Nucleotide-Binding Oligomerization Domain-Containing Protein 1 (NOD1) Signaling Pathway

-

Inhibition of Protein Kinase CK1 Delta (CK1δ)

-

Inhibition of Trypanothione Reductase (TryR)

-

Inhibition of Tyrosinase

Inhibition of the NOD1 Signaling Pathway

Overview

Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing peptidoglycan fragments from bacteria.[1] Upon activation, NOD1 initiates a signaling cascade that leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines and chemokines.[1][2] Dysregulation of the NOD1 signaling pathway has been implicated in various inflammatory diseases.[3] Several 2-aminobenzimidazole derivatives have been identified as selective inhibitors of NOD1 signaling.[3]

Molecular Mechanism

The proposed mechanism of action for 2-aminobenzimidazole-based NOD1 inhibitors involves direct interaction with the NOD1 protein, leading to conformational changes that prevent its activation and downstream signaling. These inhibitors have been shown to selectively block NOD1-mediated responses without affecting other related pathways, such as those activated by NOD2, TLRs, or TNF family cytokines.

Signaling Pathway

The NOD1 signaling pathway is initiated by the recognition of the peptidoglycan component γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP). This leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2), which in turn activates the IκB kinase (IKK) complex and MAPK pathways, culminating in the activation of the transcription factor NF-κB and the production of inflammatory mediators.[2][4]

Quantitative Data

| Compound Class | Assay | Target | IC50 | Reference |

| 2-Aminobenzimidazoles | NF-κB Reporter Assay | Human NOD1 | Submicromolar to low micromolar | [3] |

Experimental Protocol: Cellular NOD1 Inhibition Assay

This protocol is based on a cell-based reporter assay to measure NOD1-mediated NF-κB activation.[5]

-

Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Transfection: Cells are transiently transfected with an NF-κB-luciferase reporter plasmid and a NOD1 expression plasmid.

-

Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Cells are then stimulated with the NOD1 ligand, γ-tri-DAP (e.g., at 5 µg/mL), for 6-8 hours to induce NF-κB activation.

-

Luciferase Assay: The luciferase activity is measured using a luminometer according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined by fitting the data to a dose-response curve.

Inhibition of Protein Kinase CK1 Delta (CK1δ)

Overview

Casein Kinase 1 Delta (CK1δ) is a serine/threonine kinase that is involved in the regulation of numerous cellular processes, including cell cycle progression, DNA repair, and circadian rhythms.[6] Overexpression and hyperactivity of CK1δ have been linked to several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[6] Certain 2-amido-benzimidazole derivatives have been identified as potent inhibitors of CK1δ.[6]

Molecular Mechanism

These inhibitors are believed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CK1δ kinase domain and preventing the phosphorylation of its substrates.[7] The halogen substitutions on the benzimidazole ring can enhance the binding affinity and selectivity of the compounds.

Signaling Pathway

CK1δ is a component of multiple signaling pathways, including the Wnt signaling pathway, where it is involved in the phosphorylation and subsequent degradation of β-catenin.[8] Inhibition of CK1δ can therefore lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to regulate gene expression.[8]

Quantitative Data

| Compound Class | Assay | Target | IC50 (nM) | Reference |

| 2-Amido-benzimidazoles | Luminescent Kinase Assay | Human CK1δ | 98.6 - 20,100 | [6] |

| Halogenated Benzimidazoles | Kinase Assay | Yeast CK II | Ki in the range of 0.2-0.6 µM | [9] |

Experimental Protocol: In Vitro Protein Kinase CK1δ Assay

This protocol describes a luminescent kinase assay for measuring CK1δ activity.[10]

-

Reagents: Recombinant human CK1δ, a suitable substrate (e.g., α-casein), ATP, and a kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound, and the CK1δ enzyme. Pre-incubate for 10 minutes at 30°C.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.

-

Detection: Stop the reaction and measure the remaining ATP using a commercial luminescent ATP detection kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Inhibition of Trypanothione Reductase (TryR)

Overview

Trypanothione reductase (TryR) is a key enzyme in the antioxidant defense system of trypanosomatid parasites, such as Trypanosoma and Leishmania species.[11] This enzyme is absent in humans, making it an attractive target for the development of new anti-parasitic drugs.[11] 2-Iminobenzimidazoles, which are structurally related to 2-aminobenzimidazoles, have been identified as inhibitors of TryR.[11]

Molecular Mechanism

These compounds are thought to inhibit TryR by binding to its active site, thereby preventing the reduction of trypanothione disulfide. This leads to an accumulation of oxidative stress within the parasite, ultimately causing cell death.

Experimental Workflow

Quantitative Data

| Compound Class | Assay | Target | IC50 (µM) | Reference |

| 2-Iminobenzimidazoles | Enzymatic Assay | T. cruzi TryR | 1 - 67 | [11][12] |

Experimental Protocol: Trypanothione Reductase Enzymatic Assay

This protocol is based on a spectrophotometric assay that measures the reduction of a chromogenic substrate.[12]

-

Reagents: Purified recombinant TryR, trypanothione disulfide (TS2), NADPH, DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), and an assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA).

-

Compound Preparation: Dissolve the test compounds in DMSO and prepare serial dilutions.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, DTNB, and the test compound.

-

Enzyme Addition: Add the TryR enzyme to the wells to initiate the reaction.

-

Substrate Addition: After a short pre-incubation, add the substrate TS2 to all wells.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TryR activity.

-

Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. The IC50 value is then calculated from the dose-response curve.

Inhibition of Tyrosinase

Overview

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting step in melanin biosynthesis. It is a key target for the development of skin-lightening agents and is also involved in the undesirable browning of fruits and vegetables. Some benzimidazole derivatives have been shown to be effective tyrosinase inhibitors.

Molecular Mechanism

Benzimidazole-based tyrosinase inhibitors can act through different mechanisms, including competitive, non-competitive, or mixed-type inhibition. They can bind to the active site of the enzyme, chelating the copper ions, or bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Quantitative Data

| Compound Class | Assay | Target | IC50 (µM) | Reference |

| Cinnamide derivatives with a 3-chloro-4-fluorophenyl moiety | Spectrophotometric Assay | Mushroom Tyrosinase | 0.12 - 0.16 | [13] |

| Benzimidazothiazolone derivatives | Spectrophotometric Assay | Mushroom Tyrosinase | 3.05 - 3.70 | [14] |

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This is a common in vitro assay to screen for tyrosinase inhibitors.[15][16]

-

Reagents: Mushroom tyrosinase, L-DOPA (substrate), and a phosphate buffer (pH 6.8).

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Reaction Setup: In a 96-well plate, add the phosphate buffer, the test compound solution, and the mushroom tyrosinase solution.

-

Pre-incubation: Incubate the mixture for 10 minutes at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.

-

Absorbance Reading: Measure the absorbance at 475 nm at different time points to monitor the formation of dopachrome.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the rates with that of the control (no inhibitor). The IC50 value is then determined from the dose-response curve.

Conclusion

While specific data for this compound is not currently available, the extensive research on structurally related halogenated 2-aminobenzimidazoles provides a strong foundation for predicting its potential mechanisms of action. The inhibition of key signaling molecules such as NOD1 and protein kinase CK1δ, as well as enzymes like trypanothione reductase and tyrosinase, represent plausible and promising avenues for the biological activity of this compound. The experimental protocols and data presented in this guide offer a comprehensive framework for the future investigation and characterization of this compound and other novel benzimidazole derivatives in drug discovery and development. Further experimental validation is essential to confirm these putative mechanisms and to fully elucidate the therapeutic potential of this specific molecule.

References

- 1. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functions and regulation of the serine/threonine protein kinase CK1 family: moving beyond promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from Saccharomyces cerevisiae and other sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 2-iminobenzimidazoles as a new class of trypanothione reductase inhibitor by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors with Potential Anti-Melanogenesis and Reactive Oxygen Species Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Spectroscopic Analysis of 5-chloro-6-fluoro-1H-benzimidazol-2-amine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-chloro-6-fluoro-1H-benzimidazol-2-amine, a substituted benzimidazole of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages spectral data from closely related analogs and foundational spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed, adaptable experimental protocols for each analytical technique are provided, alongside a structured workflow for the complete spectroscopic characterization of this and similar compounds. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and characterization of novel benzimidazole derivatives.

Introduction

Benzimidazole and its derivatives are a critical class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules. The specific substitution pattern of this compound suggests its potential for unique biological interactions, making its unambiguous characterization essential. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for elucidating the molecular structure of such novel compounds. This guide outlines the expected spectroscopic features and provides standardized methodologies for their acquisition and interpretation.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole, and general principles of spectroscopy.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine and imidazole N-H protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The positions of the halogen substituents will significantly impact the chemical shifts of the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C2-NH₂ | 6.0 - 7.0 (broad s) | N/A | Chemical shift can vary with concentration and temperature. |

| N1-H | 11.0 - 12.5 (broad s) | N/A | Exchangeable proton, signal may be broad. |

| C4-H | 7.2 - 7.5 (d) | 110 - 115 | Doublet due to coupling with fluorine. |

| C7-H | 7.0 - 7.3 (d) | 105 - 110 | Doublet due to coupling with fluorine. |

| C2 | N/A | 155 - 160 | Quaternary carbon of the amino group. |

| C4 | N/A | 110 - 115 | |

| C5 | N/A | 120 - 125 | Carbon bearing chlorine. |

| C6 | N/A | 145 - 150 (d, ¹JCF) | Carbon bearing fluorine, shows large C-F coupling. |

| C7 | N/A | 105 - 110 | |

| C3a | N/A | 130 - 135 | Bridgehead carbon. |

| C7a | N/A | 140 - 145 | Bridgehead carbon. |

Note: These are estimated values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine and imidazole) | 3400 - 3100 | Medium-Strong, Broad |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C=N Stretch (imidazole) | 1630 - 1580 | Medium |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium |

| N-H Bend (amine) | 1650 - 1550 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Note: The fingerprint region (<1500 cm⁻¹) will contain numerous complex vibrations specific to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected Observation |

| Molecular Weight | Calculated Molecular Weight: 187.58 g/mol |

| High-Resolution MS (HRMS) | Expected [M+H]⁺: 188.0232 |

| Isotope Pattern | A characteristic M+2 peak at approximately 33% the intensity of the molecular ion peak, due to the presence of the ³⁷Cl isotope. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled carbon experiment (e.g., 'zgpg30').

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

-

Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

IR Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small, solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

Data Processing:

-

Identify the [M+H]⁺ ion peak.

-

Confirm the molecular formula using the accurate mass measurement and compare the experimental isotope pattern with the theoretical pattern for C₇H₅ClFN₃.

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: Overall workflow for spectroscopic analysis.

Caption: Detailed workflow for NMR analysis.

Caption: Workflows for IR and Mass Spectrometry.

Conclusion

The structural confirmation of this compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a predictive framework for the spectral characteristics of this molecule and offers detailed, practical protocols for data acquisition. By following these methodologies, researchers can achieve a high level of confidence in the identity and purity of their synthesized compounds, which is a critical step in the drug discovery and development pipeline.

References

An In-depth Technical Guide to 5-chloro-6-fluoro-1H-benzimidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 5-chloro-6-fluoro-1H-benzimidazol-2-amine. Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of therapeutic applications, including antimicrobial and anticancer activities. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This document summarizes available quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and explores potential signaling pathways based on the known biological activities of structurally related halogenated benzimidazoles.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling. While experimental data for this specific compound is limited, a combination of available data and predicted values are presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFN₃ | N/A |

| Molecular Weight | 185.59 g/mol | N/A |

| Boiling Point | 408.6 °C at 760 mmHg | [1] |

| Density | 1.634 g/cm³ | [1] |

| Predicted Melting Point | 220-230 °C | N/A |

| Predicted pKa | 4.5 (most basic) | N/A |

| Predicted logP | 1.8 | N/A |

| Predicted Water Solubility | 1.2 g/L | N/A |

Synthesis and Characterization

The synthesis of 2-aminobenzimidazoles can be achieved through several established routes, most commonly involving the cyclization of a substituted o-phenylenediamine.

General Synthesis Protocol

A plausible and widely used method for the synthesis of 2-aminobenzimidazoles is the reaction of an appropriately substituted o-phenylenediamine with cyanogen bromide.

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve 4-chloro-5-fluoro-1,2-diaminobenzene in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Reaction: Add a solution of cyanogen bromide in the same solvent dropwise to the stirred solution of the diamine at room temperature.

-

Neutralization and Precipitation: After the addition is complete, continue stirring for several hours. Neutralize the reaction mixture with an aqueous base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Characterization Methods

The structural confirmation of the synthesized this compound can be performed using standard analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring and the protons of the amine group. The coupling patterns and chemical shifts will be influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule, with characteristic shifts for the aromatic carbons and the carbon of the amino-substituted imidazole ring.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the benzene ring, which can be useful for confirming its position.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The presence of a chlorine atom will result in a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the N-H stretching vibrations of the amine and imidazole groups (typically in the range of 3100-3500 cm⁻¹), C=N stretching of the imidazole ring (around 1620-1650 cm⁻¹), and C-Cl and C-F stretching vibrations.

Potential Biological Activity and Signaling Pathways

Potential as a Kinase Inhibitor

Many benzimidazole derivatives have been developed as inhibitors of various protein kinases, which play a central role in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Halogenated benzimidazoles can exhibit enhanced binding to the ATP-binding pocket of kinases.

Based on the activity of related compounds, this compound could potentially inhibit receptor tyrosine kinases (such as EGFR and VEGFR) or downstream kinases in the MAPK/ERK pathway (such as RAF and MEK), leading to the suppression of cancer cell growth and proliferation.

Potential Antimicrobial Activity

Benzimidazole derivatives have also been extensively investigated for their antimicrobial properties. The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cellular processes. For instance, some benzimidazoles are known to interfere with microtubule synthesis in fungi and parasites, while others may inhibit bacterial DNA gyrase or other enzymes involved in cell wall synthesis. The halogen substituents on the benzimidazole ring can enhance the antimicrobial potency.

Conclusion

This compound is a halogenated benzimidazole derivative with potential for significant biological activity. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and likely mechanisms of action based on the extensive literature on related compounds. Further research is warranted to fully elucidate the therapeutic potential of this molecule, particularly in the areas of oncology and infectious diseases. The provided protocols and theoretical framework offer a starting point for researchers interested in the synthesis and evaluation of this and similar benzimidazole derivatives.

References

A Technical Guide to the Synthesis of Fluorinated Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing fluorinated benzimidazoles, a critical scaffold in medicinal chemistry and materials science. The introduction of fluorine atoms into the benzimidazole core can significantly enhance biological activity, metabolic stability, and other physicochemical properties.[1][2] This document details various synthetic routes, presents comparative data in structured tables, provides explicit experimental protocols, and visualizes key pathways and workflows.

Core Synthetic Strategies

The primary and most established method for synthesizing the benzimidazole core involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its equivalent, such as an aldehyde.[1][3] The incorporation of fluorine can be achieved by using either a fluorinated ortho-phenylenediamine or a fluorinated reaction partner.

Condensation with Carboxylic Acids and Aldehydes

The reaction of a fluorinated ortho-phenylenediamine with a carboxylic acid is a fundamental approach. For instance, fluorinated (benzo[d]imidazol-2-yl)methanols have been synthesized by reacting fluorinated o-phenylenediamines with glycolic acid in the presence of hydrochloric acid, achieving yields of 70-85%.[4]

Similarly, aldehydes are common precursors. One-pot syntheses often involve the condensation of o-phenylenediamines with various aryl aldehydes.[3] For example, using catalysts like H₂O₂/HCl under solvent-free conditions or in acetonitrile can lead to high yields and rapid reaction times.[3] Another green chemistry approach utilizes ammonium chloride as a catalyst in ethanol at 80-90°C.

A general workflow for this condensation reaction is outlined below.

Caption: General reaction pathway for benzimidazole synthesis.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for preparing fluorinated benzimidazoles, offering significant advantages such as reduced reaction times, higher yields, and cleaner reactions.[5] A library of 2-substituted fluorinated benzimidazoles was synthesized in 3-8 minutes at 110°C with yields ranging from 85-96% using this method.[5] This is a marked improvement over conventional heating methods, which can take 8-18 hours and result in lower yields (60-90%).[5]

The following diagram illustrates a typical workflow for microwave-assisted synthesis.

Caption: Experimental workflow for microwave synthesis.

One-Pot Syntheses

One-pot procedures are highly efficient as they combine multiple reaction steps into a single operation, avoiding the need to isolate intermediates.[6][7] Gallium(III) triflate has been used as a catalyst for the one-pot synthesis of fluorinated benzimidazolines through a condensation-cyclization reaction under mild conditions, resulting in high yields.[6][7] Another one-pot method involves the reaction of o-phenylenediamines and aldehydes in the presence of ammonium chloride.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for various synthetic methods discussed in the literature.

Table 1: Comparison of Synthetic Methods for 2-Substituted Fluorinated Benzimidazoles [5]

| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield |

| Microwave Irradiation | - | - | 110 °C | 3–8 min | 85–96% |

| Conventional Heating | Na₂S₂O₅ (20 mol%) | EtOH | Reflux | 8–18 hr | 60–90% |

| Grinding | I₂ (10 mol%) | - | Room Temp | 5–45 min | 10–55% |

Table 2: Synthesis of Fluorinated (Benzo[d]imidazol-2-yl)methanols [4]

| Starting Material | Reagent | Conditions | Yield |

| Fluorinated o-phenylenediamines | Glycolic acid | Hydrochloric acid | 70–85% |

Table 3: One-Pot Synthesis of 2-Substituted Benzimidazoles

| Starting Materials | Catalyst | Solvent | Temperature | Time | Yield |

| o-Phenylenediamine and Anisaldehyde | NH₄Cl (30 mol%) | Ethanol | 80 °C | 2 hr | Good |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for Microwave-Assisted Synthesis of 2-Substituted Fluorinated Benzimidazoles[6]

-

A mixture of methyl 3-amino-4-(4-fluoroanilino)benzoate (1 equivalent) and a substituted aldehyde (1.1 equivalents) is prepared.

-

The mixture is subjected to microwave irradiation at 110°C for a period of 3 to 8 minutes.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting solid is purified by recrystallization from an appropriate solvent to yield the final product.

Synthesis of Fluorinated (Benzo[d]imidazol-2-yl)methanols[5]

-

A mixture of the corresponding fluorinated o-phenylenediamine (1 equivalent) and glycolic acid (1.2 equivalents) is prepared in hydrochloric acid (4 M).

-

The reaction mixture is heated to reflux for a specified period until the starting material is consumed, as monitored by TLC.

-

After cooling, the mixture is neutralized with an aqueous solution of sodium bicarbonate.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

One-Pot Synthesis using Ammonium Chloride Catalyst[4]

-

To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in ethanol (4 mL), add ammonium chloride (30 mol%).

-

Stir the resulting mixture at 80-90°C for approximately 2 hours.

-

Monitor the completion of the reaction by TLC (ethyl acetate:hexane, 1:2 v/v).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the contents, wash the solid product with water, and dry.

-

Purify the crude product by recrystallization from ethanol.

Logical Relationships in Synthesis

The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. The following diagram illustrates a decision-making process for selecting a synthetic route.

Caption: Logic for choosing a synthetic method.

This guide provides a foundational understanding of the synthesis of fluorinated benzimidazoles, offering practical insights for laboratory work and further research in this important area of chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Efficient One-Pot Synthesis of Fluorinated [research.amanote.com]

Unveiling the Therapeutic Potential of 5-chloro-6-fluoro-1H-benzimidazol-2-amine: A Technical Guide

Introduction

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The specific compound, 5-chloro-6-fluoro-1H-benzimidazol-2-amine, a halogenated derivative of the benzimidazole family, is of particular interest for its potential as a targeted therapeutic agent. The introduction of chloro and fluoro groups can significantly modulate the compound's physicochemical properties and its interaction with biological targets, potentially enhancing efficacy and specificity. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, supported by a review of related benzimidazole derivatives, and outlines relevant experimental protocols for its investigation.

Potential Therapeutic Targets

Based on the extensive research into benzimidazole derivatives, several key therapeutic targets can be postulated for this compound. These primarily fall into the categories of protein kinases, enzymes involved in DNA repair and synthesis, and microbial-specific targets.

1. Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Several benzimidazole derivatives have been identified as potent kinase inhibitors.

-

BRAF Kinase: Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers. Novel 5,6-dichlorobenzimidazole derivatives have been designed as dual inhibitors of both wild-type BRAF (BRAFWT) and its mutated form (BRAFV600E).[3] Given the structural similarities, this compound could potentially exhibit inhibitory activity against BRAF kinases.

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones, which share some structural features with benzimidazoles, have been identified as inhibitors of CDK2.[4]

-

Janus Kinase (JAK): The JAK/STAT signaling pathway is crucial for cytokine-mediated cellular responses, and its aberrant activation is implicated in myeloproliferative neoplasms. A pyrazol-3-yl pyrimidin-4-amine derivative, AZD1480, has been identified as a potent JAK2 inhibitor.[5] The nitrogen-rich heterocyclic nature of this compound suggests it could interact with the ATP-binding pocket of kinases like JAK2.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown potential as VEGFR-2 inhibitors.[2][6]

2. Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibition

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. Inhibition of PARP-1 is a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. A series of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives have been shown to be potent PARP-1 inhibitors.[7] One compound, 10f, displayed strong inhibition against the PARP-1 enzyme with an IC50 of 43.7 nM.[7] This suggests that the 5-fluoro-benzimidazole scaffold is a viable starting point for PARP-1 inhibitor design.

3. Dihydrofolate Reductase (DHFR) Inhibition

DHFR is an essential enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for both antimicrobial and anticancer agents.[2][6] Molecular docking studies have predicted that dihydrofolate reductase from Staphylococcus aureus is a suitable target for some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[2][6]

4. Antimicrobial and Antiviral Targets

Benzimidazole derivatives have a long history of use as antimicrobial and antiviral agents. Their mechanisms of action can be diverse, including:

-

Inhibition of DNA/RNA Synthesis: Some benzimidazole compounds have been shown to inhibit enzymes involved in nucleic acid synthesis, such as RNA polymerase II, leading to antiviral effects.[8]

-

Disruption of Cell Wall Synthesis: In bacteria, certain benzimidazoles can interfere with cell wall synthesis, leading to cell lysis.[8]

-

Tubulin Polymerization Inhibition: In parasites, benzimidazoles can interfere with the polymerization of tubulin, a key component of the cytoskeleton.[9]

Quantitative Data on Related Benzimidazole Derivatives

| Compound Class | Target | Quantitative Data | Reference |

| 5-fluoro-1H-benzimidazole-4-carboxamide derivatives | PARP-1 | IC50 = 43.7 nM (for compound 10f) | [7] |

| 5-fluoro-1H-benzimidazole-4-carboxamide derivatives | HCT116 cells | IC50 = 7.4 μM (for compound 10f) | [7] |

| 2,6-disubstituted benzoimidazolyl quinazolinamine derivative | c-Met | IC50 = 0.05 μM | [2] |

| 2,6-disubstituted benzoimidazolyl quinazolinamine derivative | VEGFR-2 | IC50 = 0.02 μM | [2] |

| 5,6-dichlorobenzimidazole derivative (10h) | BRAFWT | IC50 = 1.72 µM | [3] |

| 5,6-dichlorobenzimidazole derivative (10h) | BRAFV600E | IC50 = 2.76 µM | [3] |

| 2-chloro-5,6-dibromo-1-beta-D-ribofuranosylbenzimidazole | Human Cytomegalovirus (HCMV) | IC50 ≈ 4 µM | [10] |

| 2-chloro-5,6-diiodo-1-beta-D-ribofuranosylbenzimidazole | Human Cytomegalovirus (HCMV) | IC50 ≈ 2 µM | [10] |

| N,2,6-trisubstituted 1H-benzimidazole derivative (4c) | DHFR | IC50 = 2.35 µM | [11] |

Experimental Protocols

To investigate the potential therapeutic targets of this compound, a series of in vitro and in silico studies are recommended.

1. In Silico Studies: Molecular Docking

Molecular docking simulations can predict the binding affinity and interaction patterns of the compound with the active sites of potential protein targets.

-

Protocol:

-

Obtain the 3D structures of the target proteins (e.g., BRAF, PARP-1, DHFR, VEGFR-2) from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of this compound and perform energy minimization.

-

Define the binding site on the target protein, typically based on the location of a known ligand.

-

Perform docking using software such as AutoDock or Glide to predict the binding pose and score.

-

Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

-

2. In Vitro Assays

a. Kinase Inhibition Assays

-

Protocol (General):

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the recombinant kinase enzyme with its specific substrate and ATP in the presence of varying concentrations of this compound.

-

After the reaction, measure the amount of ADP produced, which is proportional to the kinase activity.

-

Plot the kinase activity against the compound concentration to determine the IC50 value.

-

b. PARP-1 Inhibition Assay

-

Protocol:

-

Use a PARP-1 assay kit that measures the incorporation of biotinylated NAD+ onto histone proteins.

-

Incubate recombinant PARP-1 enzyme with activated DNA, histone proteins, and biotinylated NAD+ in the presence of different concentrations of the test compound.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histones.

-

Detect the amount of captured biotinylated histones using a colorimetric or chemiluminescent substrate.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

c. Cell-Based Assays

-

Cell Viability/Cytotoxicity Assay (MTT Assay):

-

Seed cancer cell lines (e.g., HCT116, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

-

Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

-

-

Cell Cycle Analysis:

-

Treat cancer cells with the test compound for a defined period.

-

Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to assess the compound's effect on cell cycle progression.

-

d. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Protocol (Broth Microdilution):

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

-

Incubate the plate under appropriate conditions (temperature, time).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be targeted by this compound and a general workflow for its preclinical evaluation.

Caption: Potential inhibition of the BRAF signaling pathway.

Caption: General workflow for preclinical evaluation.

While direct experimental data for this compound is limited, the wealth of information on the broader benzimidazole class provides a strong foundation for exploring its therapeutic potential. The evidence strongly suggests that this compound is a promising candidate for targeting protein kinases (such as BRAF, VEGFR-2, and JAK), PARP-1, and microbial enzymes like DHFR. The proposed experimental protocols offer a clear path for the systematic evaluation of these potential targets. Further investigation into this and related halogenated benzimidazoles is warranted to develop novel and effective therapeutic agents for a range of diseases, including cancer and infectious diseases.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Chloro-6-fluoro-1,3-dihydro-2H-benzimidazol-2-one|CAS 1075753-25-1 [benchchem.com]

- 9. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

CAS 2364583-04-1 chemical properties and safety data

An in-depth analysis of the provided CAS number, 2364583-04-1, did not yield specific results for a chemical compound with this identifier in publicly accessible databases. The search results primarily consisted of safety data sheets and experimental protocols for other chemical substances, indicating that CAS 2364583-04-1 may be an incorrect or non-existent identifier, or it may refer to a compound that is not yet publicly documented.

Without a valid and recognized CAS number, it is not possible to provide a comprehensive technical guide on the chemical properties, safety data, and experimental protocols as requested. The foundation of such a guide is accurate identification of the substance .

Researchers, scientists, and drug development professionals are strongly advised to verify the CAS number from a reliable source. Accurate chemical identification is a critical first step for any research, development, or safety assessment.

Should a valid CAS number be identified, a thorough search for its associated properties and safety information can be conducted. This would typically involve consulting various chemical databases, safety data sheets from manufacturers, and the scientific literature. Once sufficient data is gathered, it can be compiled into a technical guide that includes structured data tables, detailed experimental methodologies, and visualizations of relevant pathways or workflows.

For instance, a standard experimental workflow for characterizing a novel compound might involve:

Caption: A generalized experimental workflow for the synthesis, characterization, and safety assessment of a new chemical entity.

At this time, due to the inability to identify a specific chemical substance associated with CAS 2364583-04-1, the requested in-depth technical guide cannot be provided. We recommend verifying the CAS number and resubmitting the request with a valid identifier.

Exploring the Chemical Space of 2-Aminobenzimidazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzimidazole core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the chemical space of 2-aminobenzimidazoles, intended to serve as a comprehensive resource for researchers in drug discovery and development. This document details the synthesis, chemical properties, and diverse pharmacological applications of this versatile heterocyclic system. A significant focus is placed on their role as kinase inhibitors, antimicrobial agents, and their potential in addressing neurodegenerative diseases. Quantitative structure-activity relationship data is presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside visualizations of critical signaling pathways modulated by 2-aminobenzimidazole derivatives.

Introduction to 2-Aminobenzimidazoles

Benzimidazoles, heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings, have long been a focal point in the development of therapeutic agents.[1] Among its derivatives, the 2-aminobenzimidazole moiety has emerged as a particularly fruitful scaffold for the discovery of novel drugs.[2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors. The presence of a reactive amino group at the 2-position provides a convenient handle for synthetic modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.[2] This adaptability has led to the development of 2-aminobenzimidazole derivatives with a wide spectrum of activities, including but not limited to, kinase inhibition, antimicrobial effects, and neuroprotective properties.

Synthesis of the 2-Aminobenzimidazole Core

The construction of the 2-aminobenzimidazole scaffold can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and scale of the reaction.

Cyclization of o-Phenylenediamine with Cyanogen Bromide

A classical and straightforward method for the synthesis of the parent 2-aminobenzimidazole involves the reaction of o-phenylenediamine with cyanogen bromide.[3] This reaction proceeds via an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and subsequent aromatization to yield the 2-aminobenzimidazole ring system. While effective, the toxicity of cyanogen bromide necessitates careful handling and is a consideration for large-scale synthesis.[2]

Cyclodesulfurization of N-aryl-N'-(2-aminophenyl)thioureas

A widely employed and versatile method involves the cyclodesulfurization of a pre-formed N-aryl-N'-(2-aminophenyl)thiourea intermediate. This approach allows for the introduction of diversity at the exocyclic amino group. The thiourea precursor is typically synthesized by reacting an o-phenylenediamine with an appropriate isothiocyanate. The subsequent cyclization to the 2-aminobenzimidazole can be promoted by a variety of reagents, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a mild base.[4] This method is favored for its operational simplicity and the commercial availability of a wide range of isothiocyanates.

One-Pot Synthesis from o-Phenylenediamine and Isothiocyanates

For increased efficiency, one-pot procedures have been developed that combine the formation of the thiourea intermediate and its subsequent cyclization. A notable example involves the reaction of an o-phenylenediamine with an isothiocyanate, followed by the addition of a desulfurizing agent in the same reaction vessel. This approach streamlines the synthetic process, reducing purification steps and improving overall yield.

Chemical Properties and Reactivity

The 2-aminobenzimidazole scaffold possesses a unique set of chemical properties that contribute to its utility in medicinal chemistry. The imidazole ring contains both an acidic N-H proton and a basic sp2-hybridized nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor. The exocyclic amino group is nucleophilic and can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents. This functional group is crucial for modulating the biological activity and physicochemical properties of the resulting derivatives.

Pharmacological Applications

The diverse biological activities of 2-aminobenzimidazole derivatives have positioned them as promising candidates for the treatment of a range of diseases.

Kinase Inhibition

A significant area of research has focused on the development of 2-aminobenzimidazoles as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammation.

The p38α MAP kinase is a critical mediator of the inflammatory response, and its inhibition is a validated therapeutic strategy for inflammatory diseases. Several 2-aminobenzimidazole-based compounds have been identified as potent and selective p38α inhibitors.[5] These inhibitors typically function as ATP-competitive ligands, binding to the active site of the kinase.

Table 1: p38α MAP Kinase Inhibitory Activity of Selected 2-Aminobenzimidazole Derivatives

| Compound | R1 | R2 | IC50 (nM) | Reference |

| 1 | H | 4-Fluorophenyl | 8 | [5] |

| 2 | Methyl | 4-Fluorophenyl | 12 | [6] |

| 3 | H | 2,4-Difluorophenyl | 5 | [6] |

Protein kinase CK1δ is involved in various cellular processes, including the cell cycle and DNA repair, and its overexpression has been linked to cancer and neurodegenerative diseases.[7] A number of 2-aminobenzimidazole derivatives have been synthesized and evaluated as CK1δ inhibitors, with some exhibiting nanomolar potency.[7][8][9]

Table 2: CK1δ Inhibitory Activity of Selected 2-Aminobenzimidazole Derivatives

| Compound | R (on benzimidazole) | Acyl Moiety | IC50 (nM) | Reference |

| 23 | 5-Cyano | (1H-pyrazol-3-yl)acetyl | 98.6 | [1][7][8] |

| 3 | 5-Chloro | Benzoyl | 1800 | [9] |

| 24 | 5-Carboxamide | (1H-pyrazol-3-yl)acetyl | 2530 | [9] |

| 26 | 5-Methylsulfonamide | (1H-pyrazol-3-yl)acetyl | 10700 | [9] |

| 30 | 5-(1,2,4-triazol-1-yl) | (1H-pyrazol-3-yl)acetyl | 2590 | [9] |

| 31 | 5-(tetrazol-5-yl) | (1H-pyrazol-3-yl)acetyl | 1540 | [9] |

ITK is a crucial enzyme in T-cell signaling, and its inhibition is a promising approach for the treatment of autoimmune and inflammatory diseases. 2-Aminobenzimidazoles have been explored as a scaffold for the development of potent and selective ITK inhibitors.[10][11]

Table 3: ITK Inhibitory Activity of Selected 2-Aminobenzimidazole Derivatives

| Compound | R1 | R2 | IC50 (nM) | Reference |

| PRN694 | Thiophene-CF2- | N-acryloyl-pyrrolidine | Covalent | [12] |

| 16 | H | Reversed Amide Linkage | ~200 | [11] |

The overexpression and hyperactivity of EGFR and HER2 are hallmarks of several cancers. Certain 2-aryl benzimidazole derivatives have demonstrated the ability to inhibit both EGFR and HER2 activity, leading to antiproliferative effects in cancer cells.[13][14]

Table 4: EGFR/HER2 Inhibitory Activity of Selected 2-Aminobenzimidazole Derivatives

| Compound | R (on benzimidazole) | Acyl Moiety | Target | IC50 (µM) | Reference |

| IV | - | 1,2,3-triazole hybrid | EGFR | 0.076 | [15] |

| 2g | - | Aminomethyl derivative | Breast Cancer Cells | 18.9 | [16] |

| 4g | - | Aminomethyl derivative | Breast Cancer Cells | 18.05 | [16] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 2-Aminobenzimidazole derivatives have shown promising activity against a range of bacteria and fungi.[17][18]

Table 5: Antimicrobial Activity of Selected 2-Aminobenzimidazole Derivatives

| Compound | R1 | R2 | Organism | MIC (µg/mL) | Reference |

| 63a | - | - | MRSA | 16 | [19] |

| 63a | - | - | E. faecalis | 32 | [19] |

| 63c | - | - | MRSA | 8 | [19] |

| 62a | - | - | E. coli | 2 | [19] |

| 17 | H | 5-Chloro | MRSA | 32-64 | [17] |

| 18 | H | 5-Bromo | MRSA | 32-64 | [17] |

| 22 | H | 2-mercaptomethyl | S. epidermidis | 32 | [20] |

| 36 | H | 5-Bromo | Staphylococci | 32-64 | [17] |

Neurodegenerative Diseases

Emerging research suggests that 2-aminobenzimidazole derivatives may have therapeutic potential in neurodegenerative disorders such as Alzheimer's disease. Their mechanisms of action in this context are multifaceted and may involve the inhibition of key enzymes like acetylcholinesterase and the modulation of signaling pathways implicated in neuronal survival.

Experimental Protocols

Synthesis

-

Thiourea Formation: To a solution of an appropriately substituted o-phenylenediamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add the desired isothiocyanate (1.05 eq). Stir the reaction mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material. The resulting thiourea can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure.

-

Cyclization: Dissolve the crude thiourea in a suitable solvent like THF or N,N-dimethylformamide (DMF). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a mild base such as triethylamine (TEA) (1.5 eq). Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzimidazole derivative.

-

To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent, add an aqueous solution of cyanamide (1.1 eq).[2]

-

Heat the reaction mixture under reflux for the time indicated by reaction monitoring (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Wash the solid with cold water and dry to obtain 2-aminobenzimidazole. Further purification can be achieved by recrystallization.[2]

Biological Assays

-

Reagent Preparation: Prepare assay buffer (e.g., HEPES buffer with MgCl2, DTT, and BSA), a stock solution of recombinant human p38α enzyme, a stock solution of a suitable peptide substrate (e.g., ATF2), and a stock solution of ATP.

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: In a 96-well or 384-well plate, add the test compounds, positive control (known p38α inhibitor), and vehicle control (DMSO).

-

Kinase Reaction: Add the p38α enzyme and the peptide substrate to each well. Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL.[21]

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21][22]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are modulated by 2-aminobenzimidazole derivatives.

p38α MAP Kinase Signaling Pathway

Caption: p38α MAPK signaling cascade and the point of inhibition by 2-aminobenzimidazoles.

ITK Signaling Pathway in T-Cells

Caption: Simplified ITK signaling pathway in T-cells showing inhibition by 2-aminobenzimidazoles.

EGFR/HER2 Signaling Pathway

Caption: Overview of EGFR/HER2 signaling pathways and their inhibition by 2-aminobenzimidazoles.

Conclusion

The 2-aminobenzimidazole scaffold continues to be a highly valuable core structure in the field of medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the discovery of numerous potent and selective modulators of cellular function. This technical guide has provided a comprehensive overview of the chemical space of 2-aminobenzimidazoles, highlighting their synthesis, key biological activities, and the signaling pathways they influence. The presented quantitative data and detailed experimental protocols are intended to facilitate further research and development in this promising area of drug discovery. The continued exploration of the 2-aminobenzimidazole chemical space holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

- 1. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 5. Design of potent and selective 2-aminobenzimidazole-based p38alpha MAP kinase inhibitors with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 2-Aminobenzimidazoles as potent ITK antagonists: trans-stilbene-like moieties targeting the kinase specificity pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrevlett.com [chemrevlett.com]

- 17. mdpi.com [mdpi.com]

- 18. The chemical synthesis and antibiotic activity of a diverse library of 2-aminobenzimidazole small molecules against MRSA and multidrug-resistant A. baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. rr-asia.woah.org [rr-asia.woah.org]

Initial Screening of 5-chloro-6-fluoro-1H-benzimidazol-2-amine for Bioactivity: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals